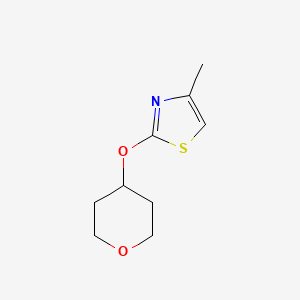

4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole

Description

Contextualizing 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole within Contemporary Heterocyclic Synthesis and Reactivity

This compound is a substituted heterocyclic compound featuring a core 1,3-thiazole ring. This ring is functionalized at the 4-position with a methyl group and at the 2-position with an oxan-4-yloxy group, which is a tetrahydropyran (B127337) ring linked via an ether bond. The synthesis of such 2-alkoxy-1,3-thiazoles can be approached through several modern synthetic strategies. A prominent method involves the nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated thiazole (B1198619) precursor, such as 2,5-dibromo-1,3-thiazole, with the corresponding alkoxide. researchgate.net Another established route is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, which is widely used for creating the thiazole core. mdpi.comyoutube.com More recent advancements include methods utilizing Lawesson's reagent-mediated cyclization under microwave irradiation, which can be applied to generate 2-alkoxy substituted S-heterocycles. nih.gov

The reactivity of the 1,3-thiazole ring is dictated by the electronegativity of the sulfur and nitrogen atoms, which influences the electron density at the carbon positions (C2, C4, and C5). Theoretical calculations predict the order of electrophilic reactivity to be C5 > C2 > C4, while nucleophilic reactivity is favored at C2 > C5 > C4. ijper.org The presence of the electron-donating alkoxy group at the C2 position in this compound would further modulate this reactivity, influencing its participation in subsequent chemical transformations.

Table 1: Selected Synthetic Methodologies for Substituted Thiazoles

| Synthesis Method | Precursors | Key Features |

| Hantzsch Synthesis | α-haloketones, Thioamides | A classic, versatile method for forming the thiazole ring. mdpi.comyoutube.com |

| SNAr Reaction | Dihalo-thiazoles, Alkoxides | Effective for introducing alkoxy groups at specific positions. researchgate.net |

| Lawesson's Reagent Cyclization | Amides, 1,4-dicarbonyls | Useful for creating various sulfur heterocycles, including thiazoles. organic-chemistry.org |

| Copper-Catalyzed Condensation | Oximes, Anhydrides, KSCN | A modern, one-pot method for producing thiazoles under mild conditions. organic-chemistry.org |

Evolution of Research Perspectives on Complex 2-Alkoxy-1,3-thiazole Derivatives

Research into 2-alkoxy-1,3-thiazole derivatives has evolved from fundamental synthetic explorations to the development of sophisticated functional materials. Initially, the focus was on establishing reliable synthetic routes to access this class of compounds. The development of selective SNAr reactions on readily available dihalo-thiazoles marked a significant step, allowing for the controlled introduction of various alkoxy side chains. researchgate.net

More recently, the research perspective has shifted towards harnessing the unique physicochemical properties of these molecules. A notable area of investigation is their application in liquid crystal technology. researchgate.net The 1,3-thiazole ring serves as a core mesogenic unit, and by attaching long-chain alkoxy groups at the 2-position, researchers have been able to generate novel ferroelectric liquid crystals. These materials are of interest for their potential use in display technologies and electro-optic devices. The specific geometry and electronic nature of the 2-alkoxy-1,3-thiazole core contribute to the desired mesomorphic and electro-optical properties of these advanced materials. researchgate.net

Significance of Structure-Function Interrelationships in Thiazole-Based Systems for Fundamental Chemical Inquiry

The study of structure-function interrelationships is a cornerstone of modern chemistry, and thiazole-based systems provide a rich platform for such inquiries. The properties of a thiazole derivative can be precisely tuned by altering the nature and position of its substituents. researchgate.netresearchgate.net For this compound, the key structural features are the methyl group at C4 and the oxanyloxy group at C2.

The methyl group can influence the molecule's steric profile and electronic properties through inductive effects. The oxan-4-yloxy substituent is more complex, introducing polarity, hydrogen bond accepting capabilities (via the ether oxygen), and conformational flexibility. In the context of material science, such as liquid crystals, the length and shape of the alkoxy chain are critical determinants of the material's transition temperatures and mesophase behavior. researchgate.net In other applications, the specific arrangement of substituents on the thiazole ring governs interactions with biological targets or dictates photophysical properties. rsc.orgnih.gov Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly used to model these relationships and predict the properties of novel thiazole derivatives before their synthesis. researchgate.net

Methodological Advancements in the Study of Substituted Thiazoles: An Overview of Emerging Research Tools

The investigation of substituted thiazoles is supported by a host of advanced methodological tools, spanning both synthesis and characterization. In synthesis, there is a trend towards developing more efficient and environmentally benign procedures. bohrium.com This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of novel catalytic systems, such as those based on copper or calcium, for constructing and functionalizing the thiazole ring. nih.govnih.govacs.org One-pot, multi-component reactions are also gaining prominence as they offer a streamlined approach to building molecular complexity from simple precursors. mdpi.com

For structural elucidation and characterization, a combination of spectroscopic and analytical techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and infrared (IR) spectroscopy are routinely used to confirm the covalent structure of newly synthesized compounds. mdpi.com Mass spectrometry provides precise molecular weight determination. mdpi.com For unambiguous confirmation of three-dimensional structure and intermolecular packing in the solid state, single-crystal X-ray crystallography is the definitive method. rsc.orgmdpi.com Furthermore, computational tools like molecular docking and molecular dynamics simulations are becoming indispensable for predicting molecular conformations and interactions, guiding the design of new thiazole-based compounds for specific applications. nih.gov

Table 2: Physicochemical Properties of a Representative 4-Methyl-1,3-Thiazole Derivative

| Property | Value (for Ethyl 4-methyl-1,3-thiazole-5-carboxylate) | Reference |

| Molecular Formula | C7H9NO2S | PubChem CID: 209805 |

| Molecular Weight | 171.22 g/mol | PubChem CID: 209805 |

| XLogP3 | 1.1 | PubChem CID: 209805 |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 209805 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 209805 |

| Rotatable Bond Count | 3 | PubChem CID: 209805 |

Note: Data for the specific compound this compound is not publicly available. This table presents data for a structurally related substituted 4-methylthiazole (B1212942) to provide representative values.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(oxan-4-yloxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-6-13-9(10-7)12-8-2-4-11-5-3-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOKSIBTNHDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 2 Oxan 4 Yloxy 1,3 Thiazole

Retrosynthetic Analysis and Design of Novel Synthetic Pathways

A thorough retrosynthetic analysis of 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole reveals several potential disconnection points, offering diverse strategies for its construction. The most logical disconnections are at the C-O ether linkage and within the 1,3-thiazole ring itself.

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that the primary building blocks could be a 4-methyl-1,3-thiazole precursor and an oxan-4-ol derivative. The assembly of these fragments can be approached in a convergent or linear fashion, with each strategy presenting its own set of advantages and challenges.

Innovative Strategies for 1,3-Thiazole Core Construction

The classical Hantzsch thiazole (B1198619) synthesis, involving the condensation of an α-haloketone with a thioamide, provides a foundational approach to the 4-methyl-1,3-thiazole core. However, contemporary research has focused on developing more efficient and milder catalytic methods.

Recent advancements include Brønsted acid-catalyzed cyclization of α-diazoketones with thioamides, a metal-free approach that offers high yields and functional group tolerance. researchgate.netbham.ac.ukjocpr.com Another innovative strategy involves the transition-metal-free, K2S2O8-mediated oxidative condensation of benzothiazoles with aryl aldehydes, a principle that can be adapted for the synthesis of non-annulated thiazoles. uchicago.edu

| Method | Precursors | Catalyst/Reagent | Key Advantages |

| Hantzsch Synthesis | α-haloketone, Thioamide | Base | Well-established, reliable |

| Brønsted Acid-Catalyzed Cyclization | α-diazoketone, Thioamide | TfOH | Metal-free, mild conditions, high yields researchgate.netbham.ac.ukjocpr.com |

| Oxidative Condensation | Methylketone, Thioamide | Oxidant (e.g., K2S2O8) | Direct C-H functionalization potential uchicago.edu |

Stereoselective Installation of the Oxan-4-yloxy Moiety

The formation of the ether linkage between the 2-position of the thiazole ring and the 4-position of the oxane ring is a critical step. Achieving stereoselectivity at the oxane ring, if a specific stereoisomer is desired, requires careful consideration of the synthetic route.

A common approach involves the nucleophilic substitution of a 2-halo-4-methylthiazole with oxan-4-ol. The stereochemistry of the oxan-4-ol precursor will directly translate to the final product in this case. Modern transition-metal-catalyzed etherification reactions, such as the Buchwald-Hartwig C-O coupling, offer a powerful alternative, particularly for coupling with heteroaryl halides. These reactions often proceed under mild conditions and with high functional group tolerance.

For a stereoselective synthesis, an enantiomerically pure oxan-4-ol precursor would be required. This can be prepared through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

Development of Orthogonal Protection and Deprotection Strategies

In a multi-step synthesis of a complex molecule like this compound, the use of orthogonal protecting groups is crucial to avoid unwanted side reactions. mdpi.comrsc.orgd-nb.info An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing different reaction conditions.

For instance, if a synthetic precursor to the oxane moiety contains other reactive functional groups, a strategic protection scheme is necessary.

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonality |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride source (e.g., TBAF) | Stable to acidic and basic conditions |

| Benzyl (Bn) | Alcohol | Hydrogenolysis (H2, Pd/C) | Stable to acidic and basic conditions, and fluoride |

| Acetyl (Ac) | Alcohol | Base (e.g., K2CO3, MeOH) | Stable to acidic conditions and hydrogenolysis |

| Boc | Amine | Acid (e.g., TFA) | Stable to basic conditions and hydrogenolysis |

This table illustrates a selection of common orthogonal protecting groups and their respective deprotection conditions, which could be strategically employed in a synthesis of precursors for the target molecule. mdpi.comrsc.orgd-nb.info

Catalytic Approaches in the Synthesis of this compound and its Precursors

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis offer powerful tools for the construction of the target molecule and its key intermediates.

Transition-Metal Catalysis in Carbon-Heteroatom Bond Formations

Transition-metal catalysis is particularly relevant for the key C-O bond formation to create the ether linkage. Palladium- and copper-based catalytic systems are well-established for such transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination: While primarily known for C-N bond formation, this reaction has been successfully adapted for C-O bond formation, particularly with aryl and heteroaryl halides. The use of specialized phosphine (B1218219) ligands is often critical for achieving high catalytic activity.

Copper-Catalyzed Ullmann Condensation: This classical reaction has seen a resurgence with the development of milder reaction conditions using various copper(I) salts and ligands. It is a viable method for coupling 2-halo-4-methylthiazole with oxan-4-ol.

Recent research has also explored the use of other transition metals, such as nickel and iron, as more sustainable and cost-effective alternatives to palladium. nih.gov

Organocatalysis for Asymmetric Transformations at the Oxane Ring

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. rsc.org For the synthesis of an enantiomerically enriched version of this compound, organocatalysis can be employed to generate a chiral oxan-4-ol precursor.

A potential strategy is the organocatalytic desymmetrization of a prochiral starting material. rsc.org For example, a prochiral 4-substituted oxane derivative could be desymmetrized through an organocatalytic reaction, leading to a chiral intermediate that can then be converted to the desired enantiomer of oxan-4-ol. Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts that could be effective in such a transformation.

| Catalyst Type | Reaction Type | Potential Application |

| Chiral Amines (e.g., Proline derivatives) | Aldol, Michael additions | Asymmetric construction of the oxane ring |

| Chiral Phosphoric Acids | Desymmetrization of diols/epoxides | Enantioselective synthesis of oxan-4-ol precursors |

| Chiral Thioureas | Michael additions, Aza-Henry reactions | Asymmetric functionalization of oxane precursors |

The application of these advanced catalytic methodologies can significantly enhance the efficiency and elegance of the synthesis of this compound, paving the way for the development of novel and potent bioactive molecules.

Photoredox and Electrocatalytic Methodologies for Thiazole Functionalization

The functionalization of heteroaromatic rings through C-H activation is a primary goal of modern organic synthesis, as it circumvents the need for pre-functionalized starting materials, thereby improving atom economy. Photoredox and electrocatalytic methods have emerged as powerful tools for achieving such transformations under mild conditions.

Photoredox Catalysis: This methodology utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in bond-forming reactions. For the thiazole core, this approach can be envisioned for the direct introduction of substituents at the C5 position, which is often the most reactive site for radical attack. While specific applications to this compound are not extensively documented, related studies on other thiazole derivatives demonstrate the potential for C-H arylation, alkylation, and trifluoromethylation. The general mechanism involves a photocatalyst that, upon excitation by light, can oxidize or reduce a substrate to initiate the radical cascade.

Electrocatalysis: Electrosynthesis offers a reagent-free method for oxidation and reduction, relying on an electric current to drive chemical reactions. In the context of thiazole functionalization, anodic oxidation could be employed to generate a radical cation intermediate, priming the thiazole ring for nucleophilic attack. Conversely, cathodic reduction could be used to functionalize the ring with electrophiles. These methods offer high levels of control over reaction conditions by simply tuning the applied voltage, often leading to cleaner reaction profiles and easier purification. An effective method for the transition-metal-free postfunctionalization of the 1,3-thiazole ring has been developed via direct lithiation, allowing for the regioselective modification of these chromophores. nih.gov

The table below illustrates potential functionalization reactions on a generic 4-methyl-2-alkoxythiazole core that could be adapted using these modern techniques.

| Methodology | Target Position | Potential Reagent/Substrate | Proposed Transformation | Key Advantage |

| Photoredox Catalysis | C5 | Aryl Diazonium Salt | C-H Arylation | Mild conditions, high functional group tolerance |

| Electrocatalysis (Anodic) | C5 | Alcohol/Amine Nucleophile | C-H Alkoxylation/Amination | Avoids stoichiometric oxidants |

| Electrocatalysis (Cathodic) | C5 | Activated Alkyl Halide | C-H Alkylation | Reagent-free reduction |

Flow Chemistry and Green Chemistry Principles in Scalable Synthesis Research

The translation of a synthetic route from laboratory scale to industrial production necessitates a focus on safety, efficiency, and sustainability. Flow chemistry and green chemistry principles are central to this endeavor.

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, where mixing and reaction occur continuously. tcichemicals.com This approach offers significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds. uc.pt

Key benefits include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, enabling reactions to be run safely at temperatures above the solvent's boiling point by applying pressure. tcichemicals.com

Improved Safety: The small internal volume of the reactor minimizes the risk associated with handling hazardous intermediates or exothermic reactions. tcichemicals.com

Increased Efficiency and Scalability: Reactions often proceed faster and with higher yields. nih.gov Scaling up production is achieved by running the system for longer periods rather than using larger reactors, ensuring consistency.

A hypothetical flow setup for the synthesis of this compound could involve the telescoped reaction of a thiourea (B124793) precursor with an α-haloketone. Reagents would be pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated packed-bed or coil reactor to facilitate the cyclization. nih.gov Downstream modules for in-line quenching, extraction, and purification can be integrated to create a fully automated process from starting materials to the final product. nih.govdurham.ac.uk

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Reaction Time | Hours to Days | Minutes to Hours | Increased Throughput |

| Temperature Control | Poor, potential for hotspots | Excellent, precise control | Improved Safety & Selectivity |

| Mixing | Inefficient (stirring) | Efficient (static mixers) | Higher Consistency & Yield |

| Scalability | Requires larger vessels | "Scale-out" by time | Reproducible Process |

The choice of solvent is a critical component of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. semanticscholar.org Research into the synthesis of thiazoles and other heterocycles has explored several green alternatives to conventional volatile organic compounds (VOCs).

Water: For certain reactions, water can be an excellent solvent, promoting reactions through hydrophobic effects. Tandem reactions to produce 2-aminobenzothiazoles have been shown to be significantly accelerated in water compared to organic solvents. rsc.org

Solvent-Free Reactions: Microwave-assisted, solvent-free methods have been successfully applied to the synthesis of 2-alkoxy-substituted 1,3-thiazoles, resulting in high yields, extremely short reaction times, and minimal byproduct formation. organic-chemistry.orgnih.gov

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a liquid at a much lower temperature than their individual components. They are often biodegradable, non-toxic, and have negligible vapor pressure. Their unique solvating properties can enhance reaction rates and selectivity, making them a promising medium for thiazole synthesis.

Atom economy is a central principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. greenchemistry-toolkit.org Strategies to improve atom economy and reduce waste in the synthesis of this compound include:

Catalytic Reagents: Using catalysts instead of stoichiometric reagents minimizes waste, as the catalyst is used in small amounts and can often be recycled. nih.gov

Avoiding Protecting Groups: Synthetic routes that avoid the use of protecting and deprotecting groups are inherently more efficient, as they reduce the number of steps and the amount of reagents and solvents used. semanticscholar.org

Multicomponent Reactions: Designing a synthesis where multiple starting materials are combined in a single step to form the final product can dramatically increase efficiency and reduce waste compared to a linear, multi-step synthesis.

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, minimizing side products, and ensuring process robustness.

In-situ spectroscopic techniques allow chemists to monitor a reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. This is invaluable for elucidating complex reaction pathways.

Commonly used techniques include:

FTIR (Fourier-Transform Infrared) Spectroscopy: Can track the disappearance of starting material functional groups (e.g., C=O of a ketone) and the appearance of product functional groups (e.g., C=N of the thiazole ring).

NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of transient intermediates that may not be isolable. The chemical shifts of protons on the thiazole ring are characteristically found between 7.27 and 8.77 ppm, confirming ring formation. analis.com.my

Mass Spectrometry (MS): Techniques like ESI-MS can be coupled to a reaction to detect the mass of intermediates in real-time. nih.gov For instance, in-situ thermogravimetry-mass spectrum (TG-MS) analysis has been used to identify intermediates during the formation of benzothiazole (B30560) rings. acs.org

By applying these techniques to key steps in the synthesis of this compound, such as the initial condensation and subsequent cyclization, a detailed kinetic and mechanistic profile can be constructed. This data enables the rational optimization of parameters like temperature, catalyst loading, and reagent addition rates to maximize yield and purity.

| Spectroscopic Technique | Information Provided | Application in Thiazole Synthesis |

| In-situ FTIR | Functional group changes | Monitoring the conversion of a thioamide C=S bond during cyclization. |

| In-situ NMR | Structural identification | Detecting and characterizing key reaction intermediates. nih.gov |

| In-situ MS | Molecular weight tracking | Identifying short-lived intermediates by their mass-to-charge ratio. acs.org |

Isotopic Labeling Studies for Confirmation of Elementary Steps

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the use of isotopic labeling for the elucidation of the synthetic pathway of this compound. While isotopic labeling is a powerful and widely utilized technique in mechanistic organic chemistry to trace the path of atoms through a reaction sequence, its direct application to the synthesis of this particular compound has not been detailed in published research. wikipedia.org

Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, which can then be tracked in the final product and intermediates. wikipedia.org Common isotopes used in such studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org Analysis of the position of these labels in the product molecule provides definitive evidence for proposed reaction mechanisms, including the confirmation of bond formations and cleavages, as well as the occurrence of molecular rearrangements.

In the context of thiazole synthesis, such as the well-established Hantzsch thiazole synthesis, isotopic labeling could be employed to confirm the sequence of bond formations between the α-haloketone and the thioamide reactants. mdpi.com For instance, labeling the carbonyl carbon of the α-haloketone with ¹³C would allow for the unambiguous determination of its final position in the thiazole ring, thereby confirming the proposed cyclization mechanism. Similarly, labeling the nitrogen or sulfur atom of the thioamide could provide insights into the initial nucleophilic attack and subsequent cyclization steps.

Although no specific data exists for this compound, hypothetical isotopic labeling studies could provide significant insights into its formation. A plausible synthetic route to this compound would likely involve the reaction of a suitable thioamide or thiourea derivative with a substituted α-haloketone, followed by the introduction of the oxan-4-yloxy group.

Hypothetical Application of Isotopic Labeling in the Synthesis of this compound:

To confirm the elementary steps in a hypothetical synthesis, one could envision the following isotopic labeling experiments:

¹³C Labeling of the Ketone: Synthesis of a ¹³C-labeled α-haloketone precursor would allow for the tracking of this carbon atom. Its final position in the thiazole ring, confirmed by ¹³C NMR spectroscopy or mass spectrometry, would validate the expected cyclization pathway.

¹⁵N Labeling of the Thioamide: The use of an ¹⁵N-labeled thioamide would definitively confirm the incorporation of the thioamide nitrogen into the thiazole ring.

¹⁸O Labeling of the Oxane Moiety: To confirm the mechanism of the ether linkage formation, an ¹⁸O-labeled tetrahydropyran-4-ol could be used. The presence of the ¹⁸O isotope in the final product would provide direct evidence for the nucleophilic substitution reaction.

The data from such hypothetical studies could be presented in a table format to clearly illustrate the expected outcomes and their mechanistic implications.

Table 1: Hypothetical Isotopic Labeling Studies and Expected Mechanistic Confirmations

| Labeled Precursor | Isotope | Analytical Technique | Expected Observation in this compound | Mechanistic Confirmation |

| α-haloketone with ¹³C at the carbonyl carbon | ¹³C | ¹³C NMR, MS | ¹³C label at the C4 position of the thiazole ring | Confirms the regioselectivity of the Hantzsch-type cyclization. |

| Thioamide with ¹⁵N labeled nitrogen | ¹⁵N | ¹⁵N NMR, MS | ¹⁵N label at the N3 position of the thiazole ring | Confirms the incorporation of the thioamide nitrogen into the heterocyclic ring. |

| Tetrahydropyran-4-ol with ¹⁸O labeled hydroxyl | ¹⁸O | Mass Spectrometry | Presence of ¹⁸O in the ether linkage | Confirms the nucleophilic substitution mechanism for the introduction of the oxanyloxy group. |

It is crucial to reiterate that the information presented above is based on established principles of mechanistic chemistry and isotopic labeling techniques. wikipedia.org As of the current date, specific experimental data from isotopic labeling studies dedicated to the synthesis of this compound is not available in the scientific literature. Future research in this area would be invaluable for providing a definitive understanding of the reaction mechanism and for optimizing the synthetic methodology for this compound.

Theoretical and Computational Chemistry Studies of 4 Methyl 2 Oxan 4 Yloxy 1,3 Thiazole

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding are fundamental to understanding the behavior of a molecule. For 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole, a combination of quantum chemical calculations and theoretical models can elucidate these characteristics.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules. Density Functional Theory (DFT) and Ab Initio methods are two of the most widely used approaches in this regard.

DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are often used to achieve a balance between computational cost and accuracy for organic molecules. bohrium.comresearchgate.net These calculations can provide optimized molecular geometries, vibrational frequencies, and a wealth of information about the electronic distribution within the molecule. For this compound, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation. While computationally more demanding, these methods can be used to benchmark the results obtained from DFT and provide a more rigorous description of electron correlation effects, which can be important for accurately describing the electronic structure of heterocyclic systems.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N3 (Thiazole) | 1.31 Å |

| Bond Length | N3-C4 (Thiazole) | 1.38 Å |

| Bond Length | C4-C5 (Thiazole) | 1.37 Å |

| Bond Length | C5-S1 (Thiazole) | 1.72 Å |

| Bond Length | S1-C2 (Thiazole) | 1.73 Å |

| Bond Length | C2-O (Ether) | 1.35 Å |

| Bond Length | O-C4' (Oxane) | 1.43 Å |

| Bond Angle | C5-S1-C2 (Thiazole) | 90.5° |

| Bond Angle | S1-C2-N3 (Thiazole) | 115.2° |

| Bond Angle | C2-N3-C4 (Thiazole) | 110.8° |

| Bond Angle | N3-C4-C5 (Thiazole) | 114.5° |

| Bond Angle | C4-C5-S1 (Thiazole) | 109.0° |

| Dihedral Angle | C5-C4-N3-C2 | 0.5° |

| Dihedral Angle | C2-O-C4'-C3' | 175.0° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures as obtained from DFT calculations.

Application of Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals provide valuable information about where and how a molecule is likely to react.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the thiazole ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Quantum chemical calculations can provide visualizations and energy values for the HOMO and LUMO of this compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the thiazole ring, with significant contributions from the sulfur and nitrogen atoms. |

| LUMO | -0.8 | Distributed across the thiazole ring, with notable density on the C2 and C5 carbon atoms. |

| HOMO-LUMO Gap | 5.7 | Indicates good kinetic stability. |

Note: The data in this table is illustrative and based on general principles of FMO theory for similar heterocyclic compounds.

Analysis of Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Mulliken population analysis or more advanced methods like Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges, revealing the electron-donating and electron-withdrawing regions of the molecule. bohrium.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution. bohrium.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) represent electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms, as well as the sulfur atom of the thiazole ring, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl and oxane groups would exhibit positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule play a significant role in its properties and biological activity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the dynamic behavior of molecules.

Exploration of Preferred Conformational Landscapes and Energy Minima

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The orientation of the oxane ring relative to the thiazole ring, as well as the puckering of the oxane ring itself, gives rise to various conformers with different energies.

A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformers. By rotating the key dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule.

Investigation of Ring Inversion Dynamics of the Oxane Moiety

The oxane ring is known to undergo a chair-to-chair interconversion, also known as ring inversion. This dynamic process involves passing through higher-energy boat and twist-boat conformations. nih.gov Molecular dynamics (MD) simulations can be employed to study the timescale and energy barriers associated with this ring inversion.

| Parameter | Value | Method |

| Energy Barrier for Oxane Ring Inversion | 10-12 kcal/mol | Molecular Dynamics Simulation |

| Preferred Conformation of Oxane Ring | Chair | Conformational Analysis |

| Dihedral Angle (C2-O-C4'-C3') for Lowest Energy Conformer | ~180° (anti-periplanar) | Conformational Analysis |

Note: The data in this table is illustrative and based on known energetic properties of oxane ring systems.

Solvent Effects on Molecular Conformations and Stability

There are no available computational studies that investigate the influence of different solvents on the molecular conformations and thermodynamic stability of this compound. Such research would typically involve quantum mechanical calculations to model the behavior of the compound in various solvent environments, providing insight into its conformational preferences and stability.

Advanced Spectroscopic Property Prediction and Research Validation

No theoretical predictions or research validations of the spectroscopic properties for this compound have been found in the scientific literature.

Theoretical Prediction of Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants

There are no published theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants of this compound. A computational analysis, often using methods like Density Functional Theory (DFT), would be required to generate such predictive data.

Vibrational Spectroscopy (Infrared and Raman) Analysis for Mode Assignment and Fingerprint Interpretation

A computational analysis of the Infrared (IR) and Raman spectra for this compound is not available in the current body of scientific work. This type of study is essential for the detailed assignment of vibrational modes and the interpretation of the molecule's spectroscopic fingerprint.

Ultraviolet-Visible Absorption and Fluorescence Emission Studies for Optical Property Exploration

No theoretical or experimental studies concerning the Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission properties of this compound in non-biological research contexts were found. Such research would be necessary to explore its potential optical properties.

Chemical Reactivity and Transformation Studies of 4 Methyl 2 Oxan 4 Yloxy 1,3 Thiazole

Functional Group Interconversions on the Thiazole (B1198619) Core

The reactivity of the 4-methyl-2-(oxan-4-yloxy)-1,3-thiazole core is dictated by the electronic properties of the thiazole ring, which are significantly modulated by its substituents. The thiazole ring itself exhibits a unique distribution of electron density, with the C2 position being the most electron-deficient, C4 being nearly neutral, and C5 being slightly electron-rich. pharmaguideline.com The presence of an electron-donating 2-alkoxy group (oxan-4-yloxy) and a weakly activating 4-methyl group further enhances the electron density at the C5 position, making it the primary site for electrophilic attack. pharmaguideline.comyoutube.com

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org For this compound, the combined activating effects of the 2-alkoxy and 4-methyl substituents strongly direct incoming electrophiles to the C5 position. pharmaguideline.com The lone pairs on the oxygen atom of the alkoxy group can participate in resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at C5. youtube.com This stabilization lowers the activation energy for the substitution at this position compared to others on the ring. libretexts.org

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are anticipated to proceed with high regioselectivity. masterorganicchemistry.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Electrophile | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-4-methyl-2-(oxan-4-yloxy)-1,3-thiazole |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Methyl-5-nitro-2-(oxan-4-yloxy)-1,3-thiazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-Methyl-2-(oxan-4-yloxy)-1,3-thiazol-5-yl)ethan-1-one |

The C2 position of the thiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.com However, in the case of this compound, the 2-alkoxy group is a poor leaving group. Nucleophilic aromatic substitution (SNAr) at an sp²-hybridized carbon generally requires a good leaving group and/or strong activation by electron-withdrawing groups. Since the oxan-4-yloxy anion is a relatively strong base, its departure is not facile, rendering the direct displacement by common nucleophiles challenging under standard conditions. This contrasts with 2-halothiazoles, where the halide ion is an excellent leaving group, readily participating in SNAr reactions.

The thiazole ring is an aromatic heterocycle and, as such, is generally resistant to both oxidation and reduction under mild conditions. researchgate.net

Oxidation: Strong oxidizing agents can lead to the degradation of the thiazole ring. However, milder conditions often leave the ring intact. For instance, the oxidation of thiazoline (B8809763) (dihydrothiazole) derivatives to their corresponding thiazoles with molecular oxygen suggests the aromatic thiazole product is stable against further oxidation under these conditions. researchgate.net It is unlikely that the thiazole core of this compound would be oxidized without affecting the more labile oxane ring.

Reduction: The aromaticity of the thiazole ring makes it resistant to catalytic hydrogenation under conditions that might reduce other functional groups. For example, while certain conditions used for catalytic hydrogenation can cleave the oxan-4-yloxy (THP ether) group, the thiazole ring itself typically remains intact. researchgate.net Harsh reduction methods, such as using sodium in liquid ammonia (B1221849) (Birch reduction), would be required to reduce the aromatic core.

Reactivity of the Oxan-4-yloxy Substituent

The oxan-4-yloxy group is structurally analogous to a tetrahydropyranyl (THP) ether. THP ethers are widely used as protecting groups for alcohols in organic synthesis due to their characteristic stability and methods for selective removal. organic-chemistry.org

The primary reaction of the oxan-4-yloxy substituent is its cleavage to reveal the corresponding 2-hydroxy-4-methylthiazole (which exists in tautomeric equilibrium with 4-methylthiazol-2(3H)-one). This deprotection is most commonly achieved under acidic conditions. organic-chemistry.orgyoutube.com The mechanism involves protonation of the ether oxygen, followed by ring opening to form a resonance-stabilized carbocation, which is then trapped by a nucleophile like water or an alcohol. youtube.com

A variety of conditions can be employed for this transformation, offering a degree of selectivity. Notably, cleavage has also been observed under seemingly neutral catalytic hydrogenation conditions, a phenomenon attributed to trace acidic impurities generated from the catalyst. researchgate.net

Table 2: Reagents and Conditions for Cleavage of the Oxan-4-yloxy Group

| Reagent(s) | Solvent(s) | Conditions | Comments |

| Acetic Acid (AcOH) / H₂O / THF | Tetrahydrofuran (THF), Water | Mild heating (e.g., 45 °C) | Standard mild acidic conditions for THP ether cleavage. nih.gov |

| p-Toluenesulfonic acid (TsOH) | Methanol or Ethanol | Room Temperature | Catalytic amount of strong acid is effective. youtube.com |

| Bismuth(III) triflate (Bi(OTf)₃) | Acetonitrile | Room Temperature | A mild Lewis acid-catalyzed deprotection. organic-chemistry.org |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Methanol | Room Temperature, H₂ atmosphere | Cleavage occurs due to inadvertent HCl formation from the catalyst; can be suppressed with base (e.g., pyridine). researchgate.net |

| Zinc Chloride (ZnCl₂) / Acid Chlorides | Acetonitrile | Room Temperature | Cleaves the ether to form the corresponding ester directly. kaist.ac.kr |

Derivatization of the oxane ring itself without cleavage is less common but could potentially involve reactions if other functional groups were present on the ring. Ring-opening reactions of the oxetane, a more strained four-membered ether, are well-documented, but the six-membered oxane ring is significantly more stable and less prone to such transformations. acs.orgbeilstein-journals.org

While the this compound molecule as depicted is achiral, the introduction of a THP-type ether can create a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygens). organic-chemistry.org However, in this specific structure, the linkage is through C4 of the oxane ring, not the anomeric position, so no new stereocenter is formed upon its attachment.

Nevertheless, the oxane ring is a bulky, conformationally-locked substituent (preferring a chair conformation). This steric bulk can exert a significant influence on the stereochemical outcome of reactions at remote positions, such as the C5 of the thiazole ring. The substituent can block one face of the molecule, directing the approach of a reagent to the opposite, less-hindered face. This type of stereocontrol is a critical concept in asymmetric synthesis. For example, during an electrophilic substitution at C5, the large oxane group could influence the orientation of the incoming electrophile, potentially leading to a preferred diastereomer if another chiral center were present in the molecule. The precise impact of this stereochemical influence would depend on the specific reaction and conditions. researchgate.net

Heterocyclic Ring Opening and Rearrangement Reactions of this compound

The stability of the thiazole ring, a five-membered aromatic heterocycle, suggests that ring-opening and rearrangement reactions would require specific and often forcing conditions. wikipedia.org The presence of the 4-methyl and 2-(oxan-4-yloxy) substituents influences the electron density and reactivity of the thiazole core.

Acid- or Base-Catalyzed Rearrangements of the Thiazole Scaffold

The thiazole ring is generally stable to acidic and basic conditions. However, extreme pH and elevated temperatures can promote rearrangements or degradation.

Acid-Catalyzed Reactions:

Under strong acidic conditions, the primary site of protonation on the thiazole ring is the nitrogen atom at position 3. pharmaguideline.com This protonation can activate the ring towards nucleophilic attack. For this compound, acid-catalyzed hydrolysis of the ether linkage at the C2 position is a plausible reaction. This would likely proceed via protonation of the oxane oxygen, followed by nucleophilic attack of water to yield 4-methylthiazol-2(3H)-one and oxan-4-ol.

While rearrangements of the thiazole scaffold itself are not common, acid catalysis can facilitate Dimroth-type rearrangements in related heterocyclic systems, although this is more prevalent in amino-substituted azoles. For the title compound, such a rearrangement is less likely.

Base-Catalyzed Reactions:

The thiazole ring is susceptible to deprotonation at the C2 position with strong bases. wikipedia.org However, in this compound, the C2 position is substituted. The methyl group at C4 can be deprotonated by a very strong base, but this is less likely to lead to a scaffold rearrangement.

Base-catalyzed hydrolysis of the ether linkage is also a possibility, though likely requiring harsh conditions. More significantly, strong bases could potentially induce elimination reactions involving the oxane ring, depending on the substitution pattern and reaction conditions. Ring opening of the thiazole moiety under basic conditions is generally not a facile process.

Illustrative Conditions for Potential Hydrolysis:

| Reaction Type | Catalyst | Solvent | Temperature | Potential Products |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl, H₂SO₄ | Water/Dioxane | Reflux | 4-methylthiazol-2(3H)-one, Oxan-4-ol |

| Base-Catalyzed Hydrolysis | NaOH, KOH | Water/Ethanol | High Temperature/Pressure | 4-methylthiazol-2(3H)-one, Oxan-4-ol |

Investigation of Thermal and Photochemical Transformations

Thermal Transformations:

Thiazole and its simple alkyl derivatives are thermally stable. libretexts.org Significant decomposition or rearrangement of this compound would be expected only at high temperatures. Thermal stability is a general feature of many aromatic heterocyclic compounds. libretexts.orgmdpi.com At very high temperatures, fragmentation of the molecule would be the most probable outcome.

Photochemical Transformations:

Photochemical reactions of thiazoles can lead to various transformations, including cycloadditions and rearrangements. nih.gov The oxanyloxy substituent at the C2 position may influence the photochemical behavior. For instance, related 2-alkoxy substituted cyclic enones are known to undergo intramolecular [2+2] photocycloaddition reactions. nih.gov While the thiazole ring is aromatic and thus less reactive in this regard than a simple enone, UV irradiation could potentially promote rearrangements or reactions with other molecules. Photochemical cleavage of the C-O bond of the ether is another possible pathway.

Application of this compound as a Synthon in Complex Molecule Synthesis

The functional groups present in this compound offer several possibilities for its use as a building block in the synthesis of more complex molecules. The thiazole ring itself is a versatile scaffold found in many biologically active compounds. researchgate.net

Utilization as a Building Block in Cascade and Multicomponent Reactions

Cascade Reactions:

Cascade reactions, where a single transformation sets up a series of subsequent intramolecular reactions, are a powerful tool in organic synthesis. rsc.orgresearchgate.net The thiazole nucleus can participate in such reactions. For example, a reaction initiated at a substituent could be followed by a cyclization involving the thiazole ring. The methyl group at C4 could be functionalized to initiate a cascade.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. rsc.org While 2-aminothiazoles are common components in MCRs like the Biginelli reaction, the 2-oxanyloxy group in the title compound would likely need to be converted to a more reactive functional group, such as an amino group, to participate in such reactions. nih.govnih.govresearchgate.net However, the thiazole ring can be synthesized via MCRs, suggesting its components can be brought together in a convergent fashion. bohrium.com

Potential MCRs after Functional Group Interconversion:

| MCR Type | Required Precursor from Title Compound | Typical Reactants | Resulting Scaffold |

|---|---|---|---|

| Biginelli-type Reaction | 2-Amino-4-methylthiazole | Aldehyde, β-ketoester | Thiazolo[3,2-a]pyrimidine |

| Hantzsch Dihydropyridine Synthesis | (Postulated aldehyde derivative) | β-ketoester, Ammonia | Dihydropyridine |

Precursor to Novel Organic Scaffolds and Frameworks

The thiazole ring is a valuable synthon for the creation of new heterocyclic systems. nih.govnih.gov By modifying the substituents and inducing cyclization reactions, this compound can serve as a starting point for a variety of novel scaffolds.

For example, the methyl group at C4 can be brominated and then used as an anchor point for building a fused ring system. The 2-oxanyloxy group could be replaced by other functionalities via nucleophilic aromatic substitution, although this is generally difficult on an electron-rich thiazole. More likely, the ether could be cleaved to the thiazolone, which offers different reactivity. The resulting 4-methylthiazol-2(3H)-one could then be N-alkylated, and this substituent could be used to construct a fused ring.

Advanced Analytical Research Methodologies Applied to 4 Methyl 2 Oxan 4 Yloxy 1,3 Thiazole

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of newly synthesized compounds. High-resolution techniques offer unparalleled detail regarding atomic connectivity, mass, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance Experiments (e.g., 2D NMR, Solid-State NMR for Polymorphic Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. nih.govethz.ch For 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole, a suite of advanced NMR experiments would be employed to confirm its constitution.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons. ipb.pt However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are essential. numberanalytics.comnih.gov

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the oxane ring and identifying the isolated methyl group attached to the thiazole (B1198619) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). numberanalytics.com This would definitively link each proton signal to its corresponding carbon atom in both the thiazole and oxane moieties.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial as it maps long-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between protons and carbons. For this compound, HMBC would be instrumental in connecting the distinct structural fragments. Key correlations would include the one between the oxane proton at position 4 (H4') and the thiazole carbon at position 2 (C2), confirming the ether linkage. It would also show correlations between the methyl protons and the C4 and C5 carbons of the thiazole ring.

In the solid state, molecules can exist in different crystalline forms known as polymorphs, which can have distinct physical properties. nih.gov Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing polymorphism. researchgate.neteuropeanpharmaceuticalreview.com Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), SSNMR can detect the presence of multiple polymorphs, as subtle differences in crystal packing lead to distinct chemical shifts. rsc.orgdur.ac.uk The number of unique signals in the SSNMR spectrum can also indicate the number of crystallographically independent molecules in the asymmetric unit cell. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Expected Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 2 | C | 168-172 | H4' |

| 4 | C | 145-150 | H5, CH₃ |

| 5 | H | 6.5-6.8 | C4 |

| 5 | C | 110-115 | H5, CH₃ |

| CH₃ | H | 2.2-2.5 | C4, C5 |

| CH₃ | C | 15-20 | CH₃ |

| 4' | H | 5.2-5.6 | C2, C3', C5' |

| 4' | C | 70-75 | H4' |

| 2', 6' | H | 3.8-4.1 (axial), 3.5-3.8 (equatorial) | C3', C5' |

| 2', 6' | C | 65-70 | H2', H6' |

| 3', 5' | H | 1.9-2.2 (axial), 1.6-1.9 (equatorial) | C2', C4', C6' |

| 3', 5' | C | 30-35 | H3', H5' |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₃NO₂S), HRMS would confirm the molecular weight with high precision, distinguishing it from other isomers or compounds with the same nominal mass.

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. researchgate.net Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. A plausible pathway for this compound would involve:

Initial cleavage of the C-O ether bond, leading to the formation of ions corresponding to the oxan-4-yloxy radical and the 2-substituted-4-methylthiazole cation, or vice versa.

Loss of the entire oxane group to give a charged 2-hydroxy-4-methylthiazole fragment.

Fragmentation of the thiazole ring, often initiated by the loss of a neutral molecule like nitrogen, although this is more characteristic of thiadiazoles. rsc.org For thiazoles, cleavage of the C-S and C-N bonds is common. sapub.orgresearchgate.net

Decomposition of the oxane ring through loss of small neutral molecules like water or ethylene.

Table 2: Plausible Mass Fragments for this compound

| m/z | Possible Fragment | Description |

| 215.0667 | [C₉H₁₃NO₂S]⁺ | Molecular Ion |

| 114.0221 | [C₅H₄NOS]⁺ | Loss of oxane ring |

| 101.0711 | [C₅H₉O₂]⁺ | Oxan-4-yloxy cation |

| 99.0426 | [C₄H₅NS]⁺ | 4-Methylthiazole (B1212942) fragment |

| 85.0653 | [C₅H₉O]⁺ | Dehydrated oxane fragment |

X-ray Crystallography for Absolute Stereochemistry and Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. nih.govrsc.org

For this compound, a single-crystal X-ray structure would provide unequivocal proof of its constitution, confirming the connectivity between the thiazole and oxane rings via the ether linkage. nih.gov It would also reveal the preferred conformation of the oxane ring (e.g., chair conformation) and the relative orientation of the two ring systems. While the target molecule itself is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules.

Chromatographic and Separation Science Enhancements for Research Purposes

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, ensuring the purity of research samples.

Development of Chiral Separation Methods for Enantiomeric Purity Assessment (if applicable)

This subsection is not directly applicable to this compound as the molecule does not possess a stereocenter and is therefore achiral. However, if a chiral center were introduced, for instance through substitution on the oxane ring, chiral separation would become critical. In such a hypothetical case, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be the method of choice. nih.govmdpi.com Different types of CSPs, such as those based on derivatized cellulose (B213188) or amylose, would be screened to achieve baseline separation of the enantiomers, allowing for the determination of enantiomeric purity. researchgate.netnih.gov

Application of Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Impurity Profiling and By-product Identification in Research Samples

Impurity profiling is a critical aspect of chemical research, as impurities can significantly impact the properties and activity of a compound. nih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detector, are exceptionally powerful for this purpose. ijprajournal.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC system to an NMR spectrometer. researchgate.net It allows for the separation of impurities from the main compound, followed by immediate acquisition of their NMR spectra without the need for laborious isolation. This is particularly valuable for identifying and structurally characterizing unknown synthesis by-products or degradation products present in the sample. scilit.com

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile and semi-volatile impurities, GC-MS is a highly effective analytical tool. thermofisher.comwikipedia.org The addition of a second mass analyzer (MS/MS) significantly enhances selectivity and sensitivity. nih.gov In a GC-MS/MS experiment, a specific parent ion from a separated component is selected in the first mass analyzer, fragmented in a collision cell, and the resulting daughter ions are analyzed in the second mass analyzer. This technique, often operated in Selected Reaction Monitoring (SRM) mode, is ideal for detecting and quantifying trace-level by-products, residual starting materials, or reagents in a complex research sample matrix. researchgate.net

Spectroscopic Monitoring of Reaction Kinetics and Mechanisms (In-situ Research Studies)

The elucidation of reaction kinetics and mechanisms is fundamental to the optimization and control of synthetic processes. For the formation of this compound, in-situ spectroscopic techniques provide a powerful means to monitor the reaction in real-time, offering insights into reaction progress, the formation of intermediates, and the influence of various reaction parameters. These non-invasive methods allow for the continuous collection of data without altering the reaction conditions.

Real-time Monitoring of Reaction Progress using Fourier-Transform Infrared (FT-IR) or Raman Spectroscopy

Real-time monitoring of the synthesis of this compound can be effectively achieved using mid-infrared spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These methods provide detailed molecular information by probing the vibrational modes of the molecules involved in the reaction. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, continuous FT-IR spectra can be acquired, while Raman spectroscopy can be performed non-invasively through a glass window.

The synthesis of this compound typically involves the reaction of a thiourea (B124793) or thioamide precursor with a suitable α-haloketone, followed by the introduction of the oxane moiety. In-situ FT-IR and Raman spectroscopy can track the concentration changes of reactants, intermediates, and the final product by monitoring the intensity of their characteristic vibrational bands.

For instance, in a hypothetical synthesis, the consumption of a key reactant like a thioamide can be followed by the decrease in the intensity of the C=S stretching vibration, typically observed in the region of 1200-1050 cm⁻¹. Simultaneously, the formation of the thiazole ring can be monitored by the appearance and growth of characteristic C=N and C-S stretching vibrations. mdpi.comresearchgate.net The formation of the ether linkage in this compound would be evidenced by the appearance of a strong C-O-C stretching band.

Hypothetical In-situ FT-IR Monitoring Data for the Synthesis of this compound

| Time (minutes) | Reactant A (Thioamide C=S) Absorbance at ~1100 cm⁻¹ | Product (Thiazole Ring) Absorbance at ~1550 cm⁻¹ |

| 0 | 0.85 | 0.00 |

| 10 | 0.62 | 0.23 |

| 20 | 0.41 | 0.44 |

| 30 | 0.25 | 0.60 |

| 40 | 0.10 | 0.75 |

| 50 | 0.02 | 0.83 |

| 60 | <0.01 | 0.85 |

Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. nih.gov The formation of the thiazole ring can be monitored by characteristic ring breathing modes. The progress of the reaction can be quantified by creating a calibration curve that correlates the intensity of a characteristic product peak with its concentration, as determined by an offline method like NMR spectroscopy. nih.gov

Characteristic Raman Shifts for Monitoring the Synthesis of this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Thioamide (Reactant) | C=S stretch | ~1100-1200 |

| Thiazole Ring (Product) | Ring breathing | ~1600-1500 |

| C-H (Methyl group) | Bending | ~1450 |

| C-O-C (Oxane ether) | Stretch | ~1150-1050 |

By analyzing the kinetic data obtained from the spectroscopic measurements, reaction rates can be determined, and the influence of factors such as temperature, catalyst loading, and reactant concentration can be systematically investigated. This real-time information is invaluable for process optimization and ensuring consistent product quality.

Online Nuclear Magnetic Resonance for Reaction Progress Analysis and Intermediate Detection

Online Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful process analytical technology (PAT) tool for the real-time, quantitative monitoring of chemical reactions. nih.gov By flowing the reaction mixture through a flow cell within the NMR spectrometer, it is possible to obtain detailed structural information and concentration data for various species present in the reaction medium. analytik.news This technique is particularly useful for distinguishing between structurally similar compounds, such as isomers and reaction intermediates.

In the synthesis of this compound, online ¹H NMR can be employed to track the disappearance of reactant signals and the concurrent appearance of product signals. For example, the protons of the methyl group on the thiazole ring and the protons of the oxane ring in the product will have distinct chemical shifts that can be used for quantification.

Hypothetical ¹H NMR Chemical Shifts for Reactants and Product

| Compound | Functional Group | Approximate ¹H NMR Chemical Shift (ppm) |

| Reactant (e.g., 4-chlorobutan-2-one) | CH₃-C=O | ~2.2 |

| Reactant (e.g., Tetrahydropyran-4-ol) | CH₂-O (oxane ring) | ~3.5-4.0 |

| Product (this compound) | CH₃ (on thiazole) | ~2.4 |

| Product (this compound) | H5 (on thiazole) | ~6.9 |

| Product (this compound) | CH₂-O (oxane ring) | ~3.6-4.2 |

The integration of the respective NMR signals provides a direct measure of the molar concentration of each species, allowing for precise kinetic profiling of the reaction. Furthermore, online NMR is exceptionally well-suited for the detection and characterization of transient reaction intermediates. In the Hantzsch thiazole synthesis, for instance, intermediates such as hydroxythiazoline may be formed. analytik.news The detection of signals corresponding to such intermediates, which may not be observable by offline analysis, can provide crucial insights into the reaction mechanism.

Hypothetical Reaction Progress Monitored by Online ¹H NMR

| Time (minutes) | Reactant A (%) | Intermediate B (%) | Product C (%) |

| 0 | 100 | 0 | 0 |

| 15 | 70 | 15 | 15 |

| 30 | 45 | 25 | 30 |

| 45 | 20 | 18 | 62 |

| 60 | 5 | 8 | 87 |

| 90 | <1 | <1 | >98 |

The combination of real-time concentration data for reactants, intermediates, and products allows for the development of detailed kinetic models. These models can be used to predict reaction behavior under different conditions and to identify the rate-determining steps of the reaction, ultimately leading to a more robust and efficient synthesis of this compound.

Potential Research Applications in Advanced Materials and Chemical Sciences Non Biological Focus

Incorporation into Functional Organic Materials

The unique electronic and structural characteristics of the thiazole (B1198619) ring make it a valuable component in the design of functional organic materials. The presence of both nitrogen and sulfur heteroatoms imparts specific properties that are advantageous for electronic and optical applications.

Thiazole-containing polymers are a significant class of materials in organic electronics, valued for their semiconducting properties. rsc.orgacs.org The compound 4-Methyl-2-(oxan-4-yloxy)-1,3-thiazole could serve as a functional monomer in the synthesis of novel polymers. By introducing reactive sites onto the molecule, for example, through functionalization of the methyl group or the oxane ring, it could be incorporated into polymer backbones via various polymerization techniques such as polycondensation or electropolymerization.

The oxanyloxy (tetrahydropyranyloxy) substituent is of particular interest. This group is known to enhance the solubility of organic molecules in common solvents, which is a critical factor for the solution-processing of polymeric materials used in devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). mdpi.com Improved solubility allows for the formation of uniform, high-quality thin films, which is essential for optimal device performance. Furthermore, the flexible and non-planar nature of the oxane ring could influence the morphology and packing of the resulting polymer chains, potentially leading to materials with tailored solid-state properties.

As a cross-linking agent, derivatives of this compound could be used to create three-dimensional polymer networks. This could be particularly useful in the development of robust materials for applications such as organic light-emitting diodes (OLEDs), where dimensional stability is crucial.

Materials derived from this compound are expected to exhibit interesting electronic and optical properties, largely attributable to the thiazole core. Thiazole and its fused-ring derivatives, like thiazolothiazole (TTz), are known for their high electron mobility and stability, making them excellent building blocks for semiconductors. researchgate.net The electron-deficient nature of the thiazole ring can be tuned by the substituents, which in turn affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. rsc.orgmdpi.com

Polymers or materials incorporating this thiazole derivative could be designed to have specific bandgaps, making them suitable for a range of optoelectronic applications. rsc.org For instance, they could be investigated as components in the active layer of organic solar cells or as emitters in OLEDs. Thiazole-based materials are also known for their fluorescence properties, which can be harnessed in the development of solid-state lighting and display technologies. rsc.orgmdpi.com The specific emission characteristics would be dependent on the final molecular structure and the intermolecular interactions in the solid state. rsc.orgresearchgate.net

Table 1: Predicted Electronic Properties of a Hypothetical Polymer Incorporating this compound

| Property | Predicted Value Range | Potential Application |

| HOMO Level | -5.0 to -5.5 eV | Organic Photovoltaics (Donor Material) |

| LUMO Level | -2.5 to -3.5 eV | Organic Thin-Film Transistors (n-type) |

| Optical Bandgap | 1.8 to 2.5 eV | Visible Light Absorption/Emission |

| Fluorescence Quantum Yield | Moderate to High | Organic Light-Emitting Diodes |

Ligand Design for Non-Enzymatic Catalytic Systems

The coordination chemistry of thiazole derivatives is well-established, with the nitrogen and sulfur atoms of the thiazole ring acting as effective coordination sites for a variety of metal ions. researchgate.net This makes them attractive candidates for the design of ligands for non-enzymatic catalytic systems.

The this compound molecule possesses multiple potential coordination sites. The nitrogen atom of the thiazole ring is a primary site for metal binding. researchgate.net Additionally, the oxygen atom of the oxanyloxy group could participate in chelation, forming a stable multi-dentate ligand-metal complex. The ability to form such chelate rings can enhance the stability of the catalyst and influence its reactivity and selectivity. nih.gov

The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the thiazole and oxane rings. This tunability is crucial for optimizing the performance of a metal-based catalyst for a specific chemical transformation. Research in this area would involve synthesizing various derivatives of the parent compound and studying their coordination behavior with a range of transition metals, such as palladium, copper, nickel, and rhodium, which are commonly used in catalysis. orientjchem.orgresearchgate.net

Thiazole-based ligands have been successfully employed in a variety of catalytic reactions, including cross-coupling reactions (e.g., Suzuki-Miyaura), hydrogenations, and cyclizations. researchgate.netacs.orgresearchgate.net The electronic nature of the thiazole ring can influence the electron density at the metal center, thereby affecting the catalytic cycle. For instance, the π-accepting ability of the thiazole ring can stabilize low-valent metal species, which are often key intermediates in catalytic processes. researchgate.net

The oxanyloxy substituent could play a significant role in modulating the catalyst's properties. Its steric bulk can create a specific chiral environment around the metal center, which could be exploited for asymmetric catalysis. Furthermore, the solubility-enhancing properties of the oxane ring could be advantageous for homogeneous catalysis, allowing the reaction to be carried out in a wider range of solvents.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound Derivatives

| Metal Center | Potential Catalytic Reaction | Role of the Thiazole Ligand |

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Stabilizing the active Pd(0) species |

| Rhodium (Rh) | Asymmetric Hydrogenation | Providing a chiral environment |

| Copper (Cu) | C-H Arylation | Modulating the redox properties of Cu |

| Iridium (Ir) | Asymmetric Hydrogenation | Enhancing enantioselectivity |

Fundamental Studies in Advanced Chemical Sensing and Detection Mechanisms

Thiazole derivatives have emerged as a prominent class of compounds in the development of chemical sensors, particularly for the detection of metal ions and anions. researchgate.netresearchgate.net Their utility in this field stems from their ability to act as both a binding site and a signaling unit.

The mechanism of sensing often involves a change in the photophysical properties of the thiazole-containing molecule upon interaction with an analyte. kfupm.edu.sa This can manifest as a change in color (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorimetric sensing). researchgate.netacs.org The nitrogen and sulfur atoms of the thiazole ring can selectively bind to certain metal ions, leading to a perturbation of the molecule's electronic structure and a corresponding change in its absorption or emission spectrum. nih.gov

For this compound to function as a chemical sensor, it would likely need to be further functionalized with a specific recognition moiety. This recognition group would be designed to selectively bind to the target analyte. The thiazole unit would then act as the core of the signaling component. The oxanyloxy group could be a site for attaching such recognition units or could be part of the binding cavity itself.

The development of sensors based on this scaffold would involve synthesizing a library of derivatives and screening them against a range of analytes. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy would be employed to study the sensing mechanism and to quantify the sensor's performance in terms of sensitivity and selectivity.

Development of Chromogenic or Fluorogenic Probes Based on Thiazole Derivatives

The thiazole nucleus is a key component in various dyes and fluorescent molecules due to its aromatic nature and the presence of heteroatoms that can engage in electronic transitions. This makes thiazole derivatives, in principle, suitable scaffolds for the development of chromogenic (color-changing) or fluorogenic (fluorescence-emitting) probes.

Thiazole Orange (TO), a well-known fluorescent dye, exemplifies the potential of the thiazole core in developing fluorogenic probes. TO's fluorescence is highly dependent on its molecular conformation; it is non-fluorescent in a non-planar state but becomes highly fluorescent in a planar conformation, which can be induced by intercalation into double-stranded DNA. This "light-up" property is a desirable feature for a probe, as it minimizes background signal. While the initial applications of TO were in biological imaging, the underlying principle of conformation-dependent fluorescence can be adapted for non-biological sensing.

For a molecule like this compound, derivatization would be necessary to impart sensing capabilities. For instance, introducing a recognition moiety that selectively binds to a non-biological analyte could trigger a conformational change or an electronic perturbation in the thiazole ring system, leading to a detectable change in color or fluorescence. The oxan-4-yloxy group could also be modified to influence the solubility and photophysical properties of such probes.

Table 1: Comparison of Fluorogenic Probe Mechanisms

| Mechanism | Description | Potential Advantage for Thiazole Probes |